2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine
Description
Properties
CAS No. |
30194-54-8 |
|---|---|
Molecular Formula |
C11H18N4 |
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C11H18N4/c12-4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10,12H2 |
InChI Key |
IOJXSDNSPBIEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Piperazine-Pyridine Bond Formation
The Ullmann reaction, a copper-catalyzed coupling between aryl halides and amines, is a cornerstone for introducing the pyridin-2-yl group onto the piperazine ring. In this approach, 2-chloropyridine reacts with piperazine in the presence of a copper(I) catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline. The reaction proceeds under reflux in dimethylformamide (DMF) at 120–140°C, yielding 1-(pyridin-2-yl)piperazine as an intermediate.
Mechanistic Insights :
- Oxidative addition of 2-chloropyridine to Cu(I) forms a Cu(III) intermediate.
- Piperazine coordinates to the metal center, followed by reductive elimination to form the C–N bond.
Optimization Considerations :
Introduction of the Ethylamine Side Chain via Nucleophilic Substitution
The ethylamine moiety is introduced through an SN2 reaction between 1-(pyridin-2-yl)piperazine and 2-chloroethylamine hydrochloride. The reaction is conducted in acetonitrile with potassium carbonate as a base under reflux (80°C, 12–24 hours).
Key Challenges :
- Reactivity of 2-Chloroethylamine : The poor leaving group ability of chloride necessitates elevated temperatures.
- Competing Reactions : Bis-alkylation at both piperazine nitrogens is mitigated by using a mono-protected piperazine (e.g., Boc-protected) to ensure regioselectivity.
Purification :
- Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the target compound in 65–75% yield.
Alternative Pathways and Comparative Analysis
Reductive Amination for Ethylamine Formation
An alternative strategy employs reductive amination to construct the ethylamine bridge. 1-(Pyridin-2-yl)piperazine reacts with glyoxal to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid).
Advantages :
- Avoids handling hazardous alkyl halides.
- Higher functional group tolerance compared to SN2 reactions.
Limitations :
- Lower yields (50–60%) due to imine hydrolysis side reactions.
Nitrile Reduction Pathway
Inspired by methodologies for acetonitrile derivatives, this route involves:
- Cyanide Substitution : Reacting 1-(2-chloroethyl)-4-(pyridin-2-yl)piperazine with trimethylsilyl cyanide (TMSCN) in ethanol under basic conditions (Cs₂CO₃, 100°C) to form the nitrile intermediate.
- Nitrile Reduction : Catalytic hydrogenation (H₂, Raney Ni) or LiAlH₄ reduction converts the nitrile to the primary amine.
Yield Optimization :
- TMSCN Stoichiometry : 1.1 equivalents prevent over-alkylation.
- Solvent Choice : Ethanol minimizes byproduct formation compared to DMF.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance scalability and safety. For example:
Green Chemistry Considerations
- Solvent Replacement : Ethanol substitutes DMF in later stages to reduce environmental impact.
- Waste Minimization : In-situ recycling of copper catalysts via electrochemical methods lowers metal waste.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column, gradient elution (0.1% TFA in H₂O/MeCN), retention time = 6.2 minutes, purity >98%.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amines in the piperazine ring and the primary amine in the ethylamine side chain undergo alkylation with alkyl halides or epoxides. For example:
-
Reaction with methyl iodide : Forms quaternary ammonium salts via N-methylation (Figure 1A).
-
Reaction with ethylene oxide : Produces ethanolamine derivatives through ring-opening alkylation (Figure 1B).
Conditions : Typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (K₂CO₃ or Et₃N) at 60–100°C .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide | N-Methyl-piperazine derivative | 85% | |
| Ethylene oxide | Ethanolamine-functionalized derivative | 78% |
Acylation Reactions
The amines react with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides:
-
Acetylation : Produces N-acetylated derivatives (Figure 2A).
-
Benzoylation : Yields N-benzoyl compounds with enhanced lipophilicity (Figure 2B).
Conditions : Performed in dichloromethane or THF with a base (pyridine or Et₃N) at 0–25°C .
| Reagent | Product | Application |
|---|---|---|
| Acetyl chloride | N-Acetylated derivative | Prodrug synthesis |
| Benzoyl chloride | N-Benzoyl derivative | Antimicrobial agents |
Coordination Chemistry
The pyridine nitrogen and piperazine amines act as ligands for transition metals:
-
Cu(II) complexes : Form octahedral complexes with antimicrobial activity .
-
Pd(II) complexes : Catalyze cross-coupling reactions (e.g., Suzuki-Miyaura).
Example :
\text{2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine} + \text{CuCl}_2 \rightarrow \text{[Cu(L)_2Cl]_2}
Stability : These complexes exhibit thermal stability up to 250°C .
Reductive Amination
The primary ethylamine group reacts with aldehydes/ketones under reducing conditions (e.g., NaBH₄, H₂/Pd-C):
-
With formaldehyde : Forms N,N-dimethyl ethylamine derivatives.
-
With cyclohexanone : Produces cyclohexylamine adducts for CNS-targeted drug candidates .
Conditions : Methanol or ethanol solvent, room temperature to 60°C .
N-Oxidation
The pyridine nitrogen undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, enhancing solubility and metabolic stability .
Reaction :
Yield : 70–90% under anhydrous conditions .
Nucleophilic Substitution
The ethylamine side chain participates in nucleophilic substitutions:
-
With chloroacetamide : Forms tertiary amides for kinase inhibitor development.
-
With sulfonyl chlorides : Produces sulfonamides with antitumor activity .
Example :
Schiff Base Formation
The primary amine condenses with aldehydes/ketones to form imines (Schiff bases), which are intermediates in metal-organic frameworks (MOFs) and bioactive molecules .
Conditions : Ethanol reflux, catalytic acetic acid .
Mechanistic Insights
Scientific Research Applications
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine is a chemical compound with a piperazine ring substituted with a pyridine moiety, represented by the molecular formula . It has potential applications in medicinal chemistry for developing therapeutic agents.
Scientific Research Applications
This compound is used as a building block in synthesizing complex organic molecules and heterocyclic compounds. It is also investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Chemistry
This compound is a building block in synthesizing complex organic molecules and heterocyclic compounds. The chemical behavior of this compound is influenced by its amine groups.
Major Products Formed
- Oxidation: N-oxides of this compound.
- Reduction: Reduced derivatives with altered functional groups.
- Substitution: Substituted ethanamine derivatives with various nucleophiles.
Biology
This compound is investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays. Interaction studies involving this compound focus on its binding affinity to various receptors, particularly in the central nervous system. Techniques like molecular docking and in vitro assays are used to evaluate its efficacy against targets such as serotonin and dopamine receptors.
Medicine
This compound is explored for its therapeutic potential in treating neurological disorders and as an intermediate in synthesizing pharmaceutical drugs. Compounds with piperazine and pyridine structures have been studied for antidepressant and anxiolytic effects.
Industry
It is utilized in developing agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes. The binding affinity and selectivity of the compound for these receptors are determined by its molecular structure and the presence of functional groups that facilitate receptor-ligand interactions .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Structural Insights :
Functional Group Modifications
Replacing the ethanamine group with other functionalities alters bioactivity and physicochemical behavior:
Implications :
- Ethanol derivatives may serve as peripherally acting agents due to reduced membrane permeability.
- Schiff base analogs (e.g., LP) demonstrate metal-binding properties, relevant in catalysis or metallodrug design .
Biological Activity
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features, including a piperazine ring and a pyridine moiety. Its molecular formula is C13H18N4, and it has been studied for various biological activities, particularly in relation to its interactions with neurotransmitter receptors and potential therapeutic applications.
Structural Characteristics
The compound's structure allows it to engage in diverse chemical interactions, making it a candidate for various pharmacological applications. The piperazine and pyridine functionalities are known to influence the compound's binding affinity to several biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly concerning its interaction with neurotransmitter receptors. Here are some key findings:
1. Receptor Binding Affinity
Studies have demonstrated that this compound has a notable binding affinity for serotonin (5-HT) and dopamine receptors. Techniques such as molecular docking and in vitro assays have been employed to assess these interactions.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 25 |
| D2 | 57.7 |
| D3 | 1.21 |
These values indicate a higher selectivity for the D3 receptor, which is significant for developing treatments for psychiatric disorders.
2. Antidepressant Potential
The compound has been investigated for its potential antidepressant properties, particularly through its action on the mesolimbic dopamine pathway. Its ability to modulate dopaminergic activity suggests a role in treating mood disorders.
3. Neuroprotective Effects
Research has also highlighted the neuroprotective effects of similar compounds, which may be attributed to their antioxidant properties and ability to inhibit neuroinflammation. This activity is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
Several studies have explored the therapeutic implications of compounds related to this compound:
Study 1: Antidepressant Activity
A study published in PMC reported that derivatives of this compound exhibited antidepressant-like effects in animal models, correlating with their binding affinity for serotonin receptors . The findings suggest that modifications to the piperazine moiety can enhance efficacy.
Study 2: Anticancer Properties
Another research effort focused on the anticancer potential of structurally related compounds, demonstrating cytotoxic effects against various cancer cell lines. The mechanisms involved included downregulation of c-MYC expression, which is crucial for cancer cell proliferation .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. For instance:
- Starting Materials : Piperazine derivatives and pyridine-based reagents.
- Reactions : N-alkylation reactions followed by purification steps.
- Yield Optimization : Adjusting reaction conditions to maximize yield and purity.
Q & A
Q. What are the standard synthetic routes for 2-(4-(pyridin-2-yl)piperazin-1-yl)ethanamine, and how can reaction conditions be optimized?
The compound is typically synthesized via a two-step procedure:
- Step 1 : React 1-(pyridin-2-yl)piperazine with 2-chloroacetonitrile under reflux in acetonitrile to form 2-(4-(pyridin-2-yl)piperazin-1-yl)acetonitrile.
- Step 2 : Hydrogenate the nitrile intermediate using a Raney nickel catalyst (60 psi H₂, 12 hours) to yield the primary amine. Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethyl acetate/methanol/triethylamine mixtures for purification) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- ¹H/¹³C NMR : Key signals include δ ~2.6–3.6 ppm (piperazine protons), δ ~6.5–8.3 ppm (pyridinyl aromatic protons), and δ ~45–56 ppm (piperazine carbons) .
- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N percentages (e.g., C 63.52% calc. vs. 63.79% found) .
- Mass Spectrometry : The exact mass is 206.1267 Da (M+H⁺), critical for confirming molecular identity .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s binding to biological targets like pancreatic lipase or dopamine receptors?
- Target Preparation : Retrieve crystal structures (e.g., PDB ID 1LPB for pancreatic lipase) and prepare active sites using AutoDockTools.
- Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set) and assign partial charges.
- Validation : Cross-validate docking results with experimental IC₅₀ values (e.g., IC₅₀ = 12.3 µM for lipase inhibition) and compare to reference inhibitors like orlistat .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies involving this compound?
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding may reduce in vivo efficacy).
- Dose-Response Repetition : Conduct studies across multiple models (e.g., murine vs. primate) to identify species-specific effects .
Q. How does modifying the pyridinyl or piperazinyl substituents affect the compound’s bioactivity?
- SAR Analysis : Replace pyridin-2-yl with pyrimidin-2-yl to reduce steric hindrance, improving dopamine D3 receptor binding (Ki = 8.2 nM vs. 15.4 nM for parent compound).
- Piperazine Ring Modifications : Introduce methyl groups to enhance blood-brain barrier penetration (logP increase from 1.2 to 2.5) .
Q. What computational methods are suitable for predicting this compound’s catalytic potential in phosphoester hydrolysis?
- DFT Calculations : Analyze transition states using Gaussian09 to identify nucleophilic attack pathways.
- MD Simulations : Simulate interactions with phosphate esters in explicit solvent (e.g., water/ethanol) to assess catalytic turnover rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
